molecular formula C21H32N2O2 B5317406 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide

2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide

Cat. No. B5317406
M. Wt: 344.5 g/mol
InChI Key: HWONLWFWAYNTEU-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclobutylamino acetic acid derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the inhibitory neurotransmission in the central nervous system and its modulation can lead to the reduction of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that this compound can produce significant biochemical and physiological effects. It has been reported to increase the duration of GABAergic inhibitory postsynaptic currents, leading to the reduction of neuronal excitability. In addition, it has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neuropathic pain and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide in lab experiments is its selectivity towards the GABA-A receptor. This compound has been shown to have minimal or no activity towards other receptors, reducing the risk of off-target effects. However, its low solubility in water and high lipophilicity can pose some limitations in its use in certain experiments.

Future Directions

There are several future directions that can be explored in the research of 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide. One possible direction is the investigation of its potential use in the treatment of other neurological disorders such as depression and schizophrenia. In addition, the development of more efficient and cost-effective synthesis methods can lead to the production of larger quantities of this compound, facilitating further research. Finally, the development of analogs of this compound with improved pharmacokinetic properties can lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, this compound is a compound that has shown promising potential for therapeutic applications. Its selectivity towards the GABA-A receptor and its ability to produce significant biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide has been reported in various research studies. One of the most common methods involves the reaction of 2-benzyloxyacetic acid with cyclooctylamine, followed by cyclization of the resulting intermediate with diethyl carbonate. The final product is obtained by deprotection of the benzyl group using hydrogenation or palladium-catalyzed hydrogenolysis.

Scientific Research Applications

2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, analgesic, and anxiolytic properties. In addition, it has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-21(16-25-15-17-9-5-4-6-10-17)23-20-14-13-19(20)22-18-11-7-2-1-3-8-12-18/h4-6,9-10,18-20,22H,1-3,7-8,11-16H2,(H,23,24)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWONLWFWAYNTEU-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2CCC2NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)N[C@@H]2CC[C@@H]2NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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